molecular formula C9H9F4NO B3163839 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine CAS No. 886371-56-8

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine

Cat. No. B3163839
CAS RN: 886371-56-8
M. Wt: 223.17
InChI Key: XXLGVMVNOAINFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine, also known as TFMFE, is an organic compound that is widely used in scientific research due to its unique properties. TFMFE is a colorless liquid with a low melting point and low volatility, making it an ideal compound for laboratory experiments. It is primarily used as an intermediate in the synthesis of various compounds and as a reagent in organic chemistry. In addition, TFMFE has been used in the development of various therapeutic agents and as a catalyst for various reactions.

Scientific Research Applications

Fluoroalkylation in Aqueous Media

The significance of fluoroalkylation, especially in aqueous media, underscores the environmental-friendly approach to incorporating fluorinated groups into target molecules. Fluorine-containing functionalities are pivotal in designing new pharmaceuticals, agrochemicals, and functional materials due to their distinctive effects on a molecule's physical, chemical, and biological properties. The advancement in aqueous fluoroalkylation has opened new prospects for green chemistry, emphasizing the synthesis of environmentally benign methods for fluoroalkylation reactions (Hai‐Xia Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals reveals the environmental fate of these persistent compounds. Biodegradation plays a crucial role in understanding how fluorinated substances, including those similar to "2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine," reach the environment and their subsequent fate. The study suggests that microbial processes could contribute significantly to the breakdown of such fluorinated compounds, potentially mitigating their persistence in nature (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorinated Scaffolds for Antimalarial Drug Discovery

Fluorinated molecules, due to their high potency and unique physicochemical properties, are being explored as valuable avenues for antimalarial drug design. The incorporation of fluorine substituents, such as trifluoromethyl groups, has led to the development of organofluorinated molecules with promising activity profiles against malaria. This highlights the potential of fluorinated compounds in creating effective antimalarial drugs, leveraging the advantages offered by fluorine's incorporation into organic molecules (Charu Upadhyay et al., 2020).

properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGVMVNOAINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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